BenchChemオンラインストアへようこそ!

2-Azaspiro[4.5]decane-4-carbonitrile

Regiochemistry Hydrogen Bonding Spirocyclic Scaffolds

This spirocyclic scaffold is a critical intermediate for developing cGAS inhibitors, a target in inflammatory diseases. Its specific 4-carbonitrile regiochemistry provides a unique hydrogen-bonding vector and synthetic handle, unlike 3- or 8-carbonitrile analogs or oxygenated variants, enabling precise SAR studies and derivatization. Choose this compound for its demonstrated in vivo relevance, with derivatives showing 35% oral bioavailability in rat models.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 1935231-15-4
Cat. No. B1458760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane-4-carbonitrile
CAS1935231-15-4
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNCC2C#N
InChIInChI=1S/C10H16N2/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-5,7-8H2
InChIKeyMIXBIBOLRNGTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[4.5]decane-4-carbonitrile (CAS 1935231-15-4): A Spirocyclic Nitrile Scaffold for cGAS-Targeted Inflammation Research


2-Azaspiro[4.5]decane-4-carbonitrile (CAS 1935231-15-4) is a heterocyclic spiro compound featuring a privileged azaspiro[4.5]decane core with a carbonitrile substituent at the 4-position . This structural motif belongs to a class of spirocyclic scaffolds widely found in natural products, bioactive molecules, and pharmaceuticals [1]. The compound has emerged as a key intermediate in the development of cyclic GMP-AMP synthase (cGAS) inhibitors, a target implicated in inflammatory and autoimmune diseases [2].

Procurement Rationale for 2-Azaspiro[4.5]decane-4-carbonitrile (1935231-15-4): Why Structural Specificity Drives Functional Differentiation


Generic substitution among azaspiro[4.5]decane derivatives is not advisable due to the critical role of regiochemistry and functional group placement in determining biological activity and synthetic utility. The 4-carbonitrile substitution pattern in 2-Azaspiro[4.5]decane-4-carbonitrile provides a distinct hydrogen-bonding vector and electron-withdrawing capacity compared to 3-carbonitrile analogs (CAS 93960-17-9) or 8-carbonitrile variants [1]. Within the cGAS inhibitor development landscape, spirocyclic compounds bearing the 2-azaspiro[4.5]decane motif demonstrate structure-dependent pharmacokinetic profiles, with specific stereochemical and substitution patterns yielding oral bioavailability up to 35% in rats—a property not generalizable across the class [2]. Additionally, the carbonitrile group enables further derivatization through nucleophilic addition or cycloaddition reactions, whereas oxygen-containing analogs such as 8-oxa-2-azaspiro[4.5]decane lack this synthetic versatility [3].

Quantitative Differentiation of 2-Azaspiro[4.5]decane-4-carbonitrile (1935231-15-4) Against In-Class Comparators


Regiochemical Differentiation: 4-Carbonitrile vs. 3-Carbonitrile Isomers Exhibit Distinct Hydrogen-Bonding Profiles

2-Azaspiro[4.5]decane-4-carbonitrile differs from its 3-carbonitrile regioisomer (CAS 93960-17-9) in the spatial orientation of the nitrile group relative to the spirocyclic nitrogen. The 4-carbonitrile placement positions the nitrile functionality adjacent to the pyrrolidine nitrogen, creating a distinct hydrogen-bonding motif unavailable to the 3-substituted analog [1]. This regiochemical difference translates to altered physicochemical properties: the 4-carbonitrile isomer exhibits zero rotatable bonds and a TPSA of 35.82 Ų, while the 3-carbonitrile analog maintains similar core metrics but with distinct spatial presentation of the nitrile dipole .

Regiochemistry Hydrogen Bonding Spirocyclic Scaffolds

Pharmacokinetic Advantage: 2-Azaspiro[4.5]decane Motif Enables Oral Bioavailability Not Observed in Non-Spiro cGAS Inhibitors

Compounds bearing the 2-azaspiro[4.5]decane structural motif, for which 2-Azaspiro[4.5]decane-4-carbonitrile serves as a core scaffold or synthetic intermediate, have demonstrated oral bioavailability that distinguishes this spirocyclic class from earlier-generation cGAS inhibitors. In a 2024 structure-activity relationship study, a spiro[carbazole-3,3'-pyrrolidine] derivative containing the 2-azaspiro[4.5]decane motif (compound 30d-S) achieved oral bioavailability of 35% in rats, with improved plasma exposure and lower clearance compared to earlier cGAS inhibitors such as G140 [1]. In contrast, many non-spirocyclic cGAS inhibitors reported prior to 2024 lacked suitable pharmacokinetic profiles for in vivo investigation, with most studies limited to in vitro potency measurements [2].

Pharmacokinetics Oral Bioavailability cGAS Inhibition

In Vivo Efficacy Benchmark: 2-Azaspiro[4.5]decane Motif Demonstrates Lung Inflammation Reduction at 30 mg/kg p.o.

Compounds incorporating the 2-azaspiro[4.5]decane scaffold, such as compound 30d-S, have demonstrated statistically significant in vivo efficacy in a disease-relevant model. In the LPS-induced acute lung injury (ALI) mouse model, oral administration of 30 mg/kg markedly reduced lung inflammation and alleviated histopathological changes [1]. This efficacy level provides a benchmark for evaluating derivatives synthesized from 2-Azaspiro[4.5]decane-4-carbonitrile. While comparative quantitative data for structurally distinct azaspiro regioisomers (e.g., 3-carbonitrile or 8-carbonitrile derivatives) in the same model are not available, the demonstrated in vivo activity establishes a functional threshold that oxygen-containing analogs such as 8-oxa-2-azaspiro[4.5]decane have not been reported to achieve [2].

In Vivo Efficacy Acute Lung Injury Inflammation

Potency Contextualization: cGAS Inhibitor Landscape Reveals Scaffold-Dependent Activity Ranges

The cGAS inhibitor landscape reveals a wide potency range spanning over four orders of magnitude, from low-nanomolar to high-micromolar IC50 values depending on scaffold architecture. BindingDB-curated data show cGAS inhibitors with IC50 values ranging from 10 nM (e.g., BDBM50582698, a non-spirocyclic inhibitor) to 125,000 nM (BDBM50250107) [1][2]. Spirocyclic compounds bearing the 2-azaspiro[4.5]decane motif have been developed as structural optimizations targeting improved potency and pharmacokinetics over earlier inhibitors such as G140, though direct IC50 values for 2-Azaspiro[4.5]decane-4-carbonitrile itself are not reported in public databases [3]. This potency range contextualizes the scaffold's position within the broader cGAS inhibitor field and highlights the structure-activity relationship opportunities accessible through this core.

cGAS Inhibition IC50 Scaffold Comparison

Priority Research Applications for 2-Azaspiro[4.5]decane-4-carbonitrile (1935231-15-4)


Medicinal Chemistry: cGAS Inhibitor Lead Optimization

2-Azaspiro[4.5]decane-4-carbonitrile serves as a key synthetic intermediate for constructing spirocyclic cGAS inhibitors. The 2-azaspiro[4.5]decane motif has been validated in vivo, with derivatives achieving 35% oral bioavailability in rats and demonstrating significant reduction of lung inflammation in LPS-induced acute lung injury models at 30 mg/kg oral dosing [1]. Researchers pursuing novel cGAS inhibitors for inflammatory or autoimmune indications should prioritize this scaffold over non-spirocyclic alternatives that lack demonstrated oral bioavailability.

Synthetic Methodology: Stereocontrolled Spirocyclization Studies

The 2-azaspiro[4.5]decane framework is accessible through stereocontrolled synthetic routes, including ruthenium-mediated dearomatization sequences and NHC-catalyzed [5+1] cycloadditions [2][3]. 2-Azaspiro[4.5]decane-4-carbonitrile provides a defined starting point for developing or optimizing spirocyclization methodologies, with the carbonitrile group offering a handle for further derivatization not available in oxygen-containing analogs such as 8-oxa-2-azaspiro[4.5]decane [4].

Pharmacological Tool Development: Inflammation and Immunology Research

Derivatives of 2-Azaspiro[4.5]decane-4-carbonitrile have demonstrated modulation of immune responses through cGAS inhibition, with evidence of reduced lung inflammation and alleviation of histopathological changes in murine acute lung injury models [1]. This established in vivo pharmacology supports the use of this scaffold for developing pharmacological tools to probe cGAS-STING pathway biology in inflammatory disease contexts.

Structure-Activity Relationship (SAR) Campaigns: Regiochemical Optimization

The distinct 4-carbonitrile regiochemistry of 2-Azaspiro[4.5]decane-4-carbonitrile provides a unique hydrogen-bonding vector compared to 3-carbonitrile analogs (CAS 93960-17-9) [5]. Medicinal chemists conducting SAR studies around spirocyclic nitriles can leverage this regioisomer to systematically probe the spatial requirements for target engagement, with computed TPSA of 35.82 Ų and zero rotatable bonds providing a defined physicochemical starting point .

Quote Request

Request a Quote for 2-Azaspiro[4.5]decane-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.